Phenyl o-nitrobenzenesulphonate

Amine protection Nosyl deprotection Regioselectivity

Phenyl o-nitrobenzenesulphonate (phenyl 2-nitrobenzenesulfonate) is an aromatic sulfonate ester bearing an ortho‑nitro substituent on the benzenesulfonyl moiety. This substitution pattern imparts distinct electronic and steric properties that differentiate it from its meta‑ and para‑nitro isomers as well as from unsubstituted or alkyl‑substituted sulfonate esters.

Molecular Formula C12H9NO5S
Molecular Weight 279.27 g/mol
CAS No. 41480-05-1
Cat. No. B12005630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl o-nitrobenzenesulphonate
CAS41480-05-1
Molecular FormulaC12H9NO5S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H9NO5S/c14-13(15)11-8-4-5-9-12(11)19(16,17)18-10-6-2-1-3-7-10/h1-9H
InChIKeyPAWIDEIFQKJVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl o-Nitrobenzenesulphonate (CAS 41480-05-1): Procurement-Relevant Structural and Reactivity Profile


Phenyl o-nitrobenzenesulphonate (phenyl 2-nitrobenzenesulfonate) is an aromatic sulfonate ester bearing an ortho‑nitro substituent on the benzenesulfonyl moiety . This substitution pattern imparts distinct electronic and steric properties that differentiate it from its meta‑ and para‑nitro isomers as well as from unsubstituted or alkyl‑substituted sulfonate esters. Historically, the compound serves as a precursor to the 2‑nitrobenzenesulfonyl (o‑nosyl) protecting group widely used in amine protection and Mitsunobu activation, wherein the ortho‑nitro group enhances electrophilicity and directs regiochemical outcomes during deprotection [1][2].

Why In‑Class Phenyl Sulfonate Esters Cannot Substitute Phenyl o‑Nitrobenzenesulphonate


The position of the nitro group on the benzenesulfonyl ring fundamentally alters both the kinetic reactivity and the regiochemical fidelity of reactions in which phenyl o‑nitrobenzenesulphonate participates. The ortho‑nitro isomer exhibits a unique combination of enhanced leaving‑group ability compared with the unsubstituted phenyl benzenesulfonate, while avoiding the deprotection‑phase regioselectivity problems that plague the para‑nitro analog [1]. Furthermore, the ortho isomer undergoes preferential S–O bond cleavage upon electrochemical reduction, a property not shared by the para isomer, which influences product distribution in redox‑mediated transformations [2]. These divergent behaviors mean that generic “nitrobenzenesulfonate ester” substitution introduces uncontrolled variability in both yield and purity, directly impacting procurement specifications.

Quantitative Differentiation of Phenyl o‑Nitrobenzenesulphonate from Its Closest Analogs


Ortho vs. Para Regioselectivity in Thiolate‑Mediated Nosyl Deprotection

The ortho‑nitro isomer (o‑Ns) preserves exclusive S‑N bond cleavage during thiolate‑mediated deprotection, whereas the para‑nitro isomer (p‑Ns) suffers from competing nucleophilic attack at the nitro group, generating by‑products that erode yield and purity. The synthetic community has documented this as a key decision point when selecting a sulfonate‑based amine protection strategy [1].

Amine protection Nosyl deprotection Regioselectivity Mitsunobu reaction

Predicted Acidity of the Conjugate Sulfonic Acid as a Proxy for Leaving‑Group Aptitude

The conjugate acid of the departing nosylate anion, 2‑nitrobenzenesulfonic acid, has a predicted pKa of –2.03 ± 0.50, while the 4‑nitro isomer is predicted at –1.38 ± 0.50 and the unsubstituted benzenesulfonic acid at –2.8 [1]. Although all are strong acids, the more negative pKa of the ortho acid implies the weakest conjugate base and, by linear free‑energy correlation, the fastest leaving group. This trend aligns with the established Hammett σ values for nitro‑substituted sulfonate esters.

Leaving group ability Sulfonate ester pKa prediction Nucleophilic substitution

Anion‑Radical Stability and Bond‑Cleavage Selectivity Under Electrochemical Reduction

Cyclic voltammetry and controlled‑potential electrolysis of phenyl 2‑nitrobenzenesulfonate (2‑NBSF), the 3‑nitro isomer, and the 4‑nitro isomer in DMF reveal that the first reduction step generates anion radicals whose stability follows the order ortho < para < meta [1]. Critically, preferential S–O bond cleavage is observed exclusively for the ortho and meta isomers, while the para isomer resists this cleavage pathway. For all nosylate esters, the first reduction potentials fall in the range –0.70 to –0.9 V vs. SCE, and rapid S–O cleavage occurs beyond –1.20 V [2]. Knowledge of the isomer‑specific cleavage pathway allows scientists to select the ortho ester for processes where controlled reductive fragmentation is desired.

Electrochemical reduction Anion radical stability Sulfonate ester cleavage Redox‑mediated deprotection

Predicted Melting Point Differentiation for Solid‑Phase Handling and Formulation

Differential scanning calorimetry or predicted data indicate a melting point of 47–48 °C for phenyl o‑nitrobenzenesulphonate . The para isomer (phenyl 4‑nitrobenzenesulfonate, CAS 32337‑46‑5) is reported as a low‑melting solid with a melting point near 40 °C [1]. The modest elevation in melting point for the ortho compound can facilitate solid‑phase dispensing and reduce tendency toward oiling during storage, a practical consideration in high‑throughput experimentation and automated compound management.

Physical property Melting point Formulation Solid handling

High‑Impact Application Scenarios for Phenyl o‑Nitrobenzenesulphonate Based on Differential Evidence


Selective Amine Protection in Complex Molecule Synthesis

When chemists require a sulfonate‑based amine protecting group that deprotects cleanly without attacking the aromatic nitro group, the o‑nosyl derivative derived from phenyl o‑nitrobenzenesulphonate is chosen over p‑nosyl analogs. The exclusive S‑N cleavage under thiolate conditions minimizes by‑product formation, improving isolated yields and simplifying chromatographic purification [1]. This is especially valuable in the synthesis of polyamines and alkaloids where orthogonal protection is mandatory.

Electrochemical Deprotection Strategies for Redox‑Sensitive Substrates

The ortho isomer’s low anion‑radical stability and preferential S–O bond cleavage at moderate cathodic potentials (–0.70 to –1.20 V vs. SCE) make it the isomer of choice for electrochemically triggered deprotection of phenols or alcohols [2][3]. In contrast, the para isomer resists S–O cleavage, limiting its utility in redox‑mediated transformations. This property enables sequential deprotection schemes that combine electrochemical and chemical steps.

Accelerated Nucleophilic Substitution in Library Synthesis

The superior leaving‑group ability of the 2‑nitrobenzenesulfonate anion, as inferred from the lower predicted pKa of its conjugate acid compared with the 4‑nitro and unsubstituted analogs, can translate to faster reaction rates in SN2‑type displacements with amines, alcohols, or azide ion . For medicinal chemistry libraries requiring rapid analog generation, this kinetic advantage supports shorter cycle times and higher throughput.

Solid‑Form Reproducibility in Automated Compound Management

The melting point of 47–48 °C surpasses that of the para isomer (~40 °C), lending itself to more reliable solid‑phase dispensing in automated stores . Reduced tendency to oil or sinter ensures consistent weighing and dissolution, a critical quality attribute for high‑throughput experimentation workflows.

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